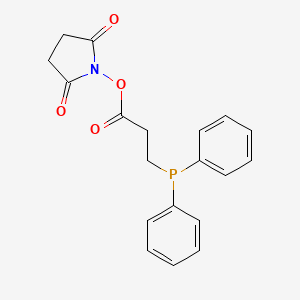

N-Succinimidyl 3-(Diphenylphosphino)propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-diphenylphosphanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NO4P/c21-17-11-12-18(22)20(17)24-19(23)13-14-25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRPSWGREIRROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCP(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654859 | |

| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170278-50-9 | |

| Record name | 1-{[3-(Diphenylphosphanyl)propanoyl]oxy}pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is N-Succinimidyl 3-(diphenylphosphino)propionate used for in biochemistry

An In-Depth Technical Guide to Amine-Reactive Phosphine Reagents for Staudinger Ligation in Bioconjugation

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-Succinimidyl 3-(diphenylphosphino)propionate and related amine-reactive phosphine reagents, focusing on their application in the Staudinger ligation for advanced bioconjugation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemoselective reaction for creating precisely engineered biomolecular constructs.

Introduction: The Need for Precision in Bioconjugation

The covalent linking of two or more biomolecules, or "bioconjugation," is a cornerstone of modern biochemistry, enabling the creation of powerful research tools, diagnostics, and therapeutics. The challenge lies in forming a stable covalent bond between two molecules with high specificity and efficiency, often in the complex milieu of a biological system. This requires "bioorthogonal" chemical reactions—those that proceed under physiological conditions without interfering with native biochemical processes.

The Staudinger ligation has emerged as a premier bioorthogonal strategy. It facilitates the formation of a stable amide bond between a phosphine-functionalized molecule and an azide-functionalized molecule. This compound represents a class of bifunctional reagents designed to install the necessary phosphine handle onto a biomolecule, setting the stage for this highly specific conjugation reaction.

This reagent features two key components:

-

N-Succinimidyl (NHS) Ester: An amine-reactive group that readily reacts with primary amines (e.g., the side chain of lysine residues) on proteins and other biomolecules.

-

Diphenylphosphino Group: A triarylphosphine that serves as the reactive partner for the azide in the Staudinger ligation.

This dual functionality allows for a two-step conjugation strategy that offers exceptional control over the final product.

The Staudinger Ligation: Mechanism and Advantages

The reaction, first described by Saxon and Bertozzi in 2000, is a modification of the classic Staudinger reaction. In the biochemical adaptation, an engineered triarylphosphine (bearing an ester trap) reacts with an azide to form an aza-ylide intermediate. This intermediate then undergoes intramolecular cyclization and hydrolysis to yield a stable amide bond and a phosphine oxide byproduct.

Mechanism Overview

Caption: The Staudinger Ligation Workflow.

Key Advantages:

-

Bioorthogonality: Both the phosphine and azide groups are abiotic and do not participate in or interfere with native cellular reactions.

-

High Chemoselectivity: The reaction is exclusively between the phosphine and the azide, even in the presence of a vast excess of other functional groups found in proteins and cells.

-

Biocompatible Conditions: The ligation proceeds smoothly in aqueous buffers at physiological pH and temperature, preserving the structure and function of sensitive biomolecules.

-

Stability: The resulting amide bond is highly stable, making it suitable for applications requiring long-term integrity, such as in vivo therapeutics.

Core Applications in Biochemistry and Drug Development

The ability to precisely link biomolecules opens up a vast landscape of applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a leading class of targeted cancer therapies. They consist of a monoclonal antibody (mAb) linked to a potent cytotoxic drug. The Staudinger ligation can be used to attach the drug payload to the antibody.

-

The antibody's lysine residues are first modified with this compound to install phosphine handles.

-

The cytotoxic drug is synthesized with an azide functional group.

-

The phosphine-modified antibody is then reacted with the azide-drug to form the final, stable ADC.

This method allows for control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.

Protein Labeling and Visualization

Researchers can use this strategy to attach fluorescent dyes, biotin tags, or other probes to specific proteins for imaging and detection. For instance, a protein of interest can be metabolically engineered to incorporate an azide-containing amino acid. This protein can then be specifically labeled in live cells by introducing a phosphine-derivatized fluorescent probe.

Surface Immobilization and Biomaterials

Proteins, enzymes, or antibodies can be immobilized onto surfaces for applications in diagnostics (e.g., ELISA-like assays) or as biocatalysts. A surface can be functionalized with azide groups, and a protein modified with a phosphine reagent can then be covalently and directionally attached.

Experimental Design and Protocols

This section provides a generalized, two-part protocol for conjugating two proteins (Protein-A and Protein-B) using an amine-reactive phosphine and Staudinger ligation.

Workflow Overview

Caption: General workflow for Staudinger ligation bioconjugation.

Part 1: Protocol for Modifying a Protein with this compound

This protocol details the installation of the phosphine handle onto a protein containing accessible primary amines (Protein-A).

Materials:

-

Protein-A (e.g., IgG antibody) at 2-10 mg/mL.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid amine-containing buffers like Tris.

-

This compound (or similar NHS-phosphine reagent).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Desalting column (e.g., Zeba™ Spin Desalting Column).

Methodology:

-

Buffer Exchange (Critical): Ensure Protein-A is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column. This is crucial as extraneous amines will compete for the NHS ester.

-

Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the NHS-phosphine reagent in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and hydrolyzes in water.

-

Molar Excess Calculation: Determine the molar excess of the phosphine reagent needed. A 10- to 20-fold molar excess over the protein is a common starting point.

-

Causality: A molar excess drives the reaction to completion. However, an excessive amount can lead to protein precipitation or undesired multiple modifications. The optimal ratio should be determined empirically.

-

-

Reaction: a. Add the calculated volume of the NHS-phosphine stock solution to the protein solution while gently vortexing. b. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. Lower temperatures can minimize protein degradation.

-

Purification: Immediately following incubation, remove the excess, unreacted phosphine reagent and byproducts using a desalting column equilibrated with the Reaction Buffer.

-

Self-Validation: This step is essential. Unreacted phosphine will interfere with downstream quantification and the subsequent ligation reaction. The phosphine-modified protein is now ready for the ligation step.

-

Part 2: Protocol for Staudinger Ligation

This protocol describes the reaction between the phosphine-modified Protein-A and an azide-modified biomolecule (Protein-B).

Materials:

-

Purified Phosphine-Modified Protein-A.

-

Azide-Modified Protein-B (prepared separately).

-

Reaction Buffer: PBS, pH 7.4.

Methodology:

-

Reactant Combination: Combine the Phosphine-Modified Protein-A and Azide-Modified Protein-B in a microcentrifuge tube. A 1:1 to 1:1.5 molar ratio is a good starting point, though the optimal stoichiometry may need to be determined.

-

Incubation: Allow the reaction to proceed for 12-24 hours at room temperature or 4°C.

-

Expertise Insight: Staudinger ligations are typically slower than other click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). Longer incubation times are often necessary to achieve high yields. The reaction can be monitored over time by taking aliquots for analysis.

-

-

Analysis and Characterization: After incubation, analyze the reaction mixture to confirm the formation of the conjugate.

-

SDS-PAGE: A successful conjugation will show a new band at a higher molecular weight corresponding to the Protein-A-Protein-B conjugate.

-

Mass Spectrometry (MS): Provides definitive confirmation of the conjugate's mass.

-

Size Exclusion Chromatography (SEC): Can be used to separate the final conjugate from unreacted starting materials and also serves as a final purification step.

-

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency (Part 1) | 1. Hydrolyzed NHS-phosphine reagent.2. Presence of competing amines in the buffer (e.g., Tris).3. Insufficient molar excess of the reagent. | 1. Prepare the reagent stock solution fresh in anhydrous solvent.2. Perform a thorough buffer exchange into an amine-free buffer like PBS or HEPES.3. Increase the molar excess of the phosphine reagent in increments (e.g., 20x, 40x). |

| Protein Precipitation during Labeling | 1. High concentration of organic solvent from the reagent stock.2. Excessive modification of the protein, altering its solubility. | 1. Keep the volume of added organic solvent below 10% (v/v) of the total reaction volume.2. Reduce the molar excess of the NHS-phosphine reagent or shorten the reaction time. |

| Low Conjugation Yield (Part 2) | 1. Inefficient phosphine labeling in Part 1.2. Insufficient incubation time for the ligation reaction.3. Steric hindrance preventing the phosphine and azide from reacting. | 1. Confirm successful phosphine labeling using mass spectrometry before proceeding.2. Extend the ligation incubation time to 36 or 48 hours.3. Consider using reagents with longer linkers to overcome steric hindrance. |

References

-

Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]

-

Laughlin, S. T., Baskin, J. M., Amacher, S. L., & Bertozzi, C. R. (2008). In vivo imaging of zebrafish glycan dynamics with unnatural sugars. Science. [Link]

-

Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2003). Staudinger Ligation for the Convergent Synthesis of Polypeptides. Journal of the American Chemical Society. [Link]

An In-depth Technical Guide to the Mechanism of Action of N-Succinimidyl 3-(diphenylphosphino)propionate in Bioconjugation

Introduction: The Imperative for Precision in Bioconjugation

In the landscape of modern drug development, diagnostics, and proteomics, the ability to covalently link biomolecules with precision and stability is paramount. This process, known as bioconjugation, underpins the creation of antibody-drug conjugates (ADCs), imaging agents, and immobilized enzymes. The challenge, however, lies in forming these connections under physiological conditions without disrupting the intricate structure and function of the biological components. Bioorthogonal chemistry provides a powerful solution, offering reactions that proceed with high selectivity and efficiency within complex biological environments.[][2]

Among the pioneering bioorthogonal reactions is the Staudinger ligation, a transformation that enables the formation of a stable amide bond between a phosphine-functionalized molecule and an azide-functionalized partner.[3][4] This guide provides a deep dive into the mechanism and practical application of a key reagent for this transformation: N-Succinimidyl 3-(diphenylphosphino)propionate. This heterobifunctional linker serves as a bridge, first reacting with primary amines on a biomolecule to introduce a diphenylphosphine moiety, which is then poised to react with an azide, achieving a specific and robust conjugation.

PART 1: The Reagent - this compound

This compound is a heterobifunctional crosslinker designed for a two-stage bioconjugation strategy.[5] Its structure features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a diphenylphosphine group.

-

NHS Ester: This group provides reactivity towards primary amines (-NH₂), such as those found on the side chains of lysine residues or the N-terminus of proteins.[6][]

-

Diphenylphosphine: This is the bioorthogonal handle. Phosphines are mild nucleophiles that are abiotic, meaning they are not naturally found in living systems and thus do not interfere with native biological processes.[8][9] They react selectively with azides to initiate the Staudinger ligation.

Data Presentation: Reagent Properties

| Property | Value | Source(s) |

| Synonyms | 3-(Diphenylphosphino)propionic Acid N-Succinimidyl Ester | [10] |

| CAS Number | 170278-50-9 | [11][12] |

| Molecular Formula | C₁₉H₁₈NO₄P | [11] |

| Molecular Weight | 355.33 g/mol | [11] |

| Reactivity Group 1 | NHS Ester (Amine-reactive) | [5] |

| Reactivity Group 2 | Diphenylphosphine (Azide-reactive) | [5][9] |

| Storage | Store at -20°C, protected from moisture. | [13] |

PART 2: The Core Mechanism - A Two-Stage Conjugation Process

The utility of this compound lies in its sequential reactivity. It first attaches the phosphine handle to a biomolecule of interest via established amine chemistry, followed by the highly specific azide-phosphine ligation.

Stage 1: Amine Modification via NHS Ester Coupling

The initial step involves the modification of a biomolecule containing accessible primary amines. The reaction is a classic nucleophilic acyl substitution.[]

-

Nucleophilic Attack: An unprotonated primary amine on the biomolecule (e.g., the ε-amine of a lysine residue) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[6]

-

Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Amide Bond Formation: This intermediate collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond. This reaction irreversibly links the diphenylphosphino propionate moiety to the biomolecule.[]

The efficiency of this step is critically dependent on pH. The reaction is typically performed in buffers at a pH of 7.2 to 8.5.[][13] Below pH 7, the amine is predominantly protonated (-NH₃⁺) and non-nucleophilic. Above pH 9, the competing hydrolysis of the NHS ester becomes excessively rapid, reducing conjugation efficiency.

Stage 2: The Staudinger Ligation

Once the biomolecule is "activated" with the phosphine handle, it is ready for the bioorthogonal ligation step. This reaction is an elegant modification of the classic Staudinger reduction.[4][14] In the original reduction, a phosphine reacts with an azide to form an aza-ylide intermediate, which is then hydrolyzed in water to yield a primary amine and a phosphine oxide.[3][14]

For bioconjugation, however, the goal is to link two molecules, not to reduce the azide. The Staudinger ligation, developed by the Bertozzi group, masterfully achieves this by engineering the phosphine reagent to include an electrophilic "trap" that intercepts the aza-ylide intermediate before it can be hydrolyzed.[4][8] This intramolecular reaction results in a stable amide bond.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The phosphorus atom of the phosphine-modified biomolecule attacks the terminal, electrophilic nitrogen of the azide-functionalized partner molecule.[3]

-

Aza-ylide Formation: This attack forms a linear phosphazide intermediate, which quickly loses dinitrogen gas (N₂) to form a highly reactive aza-ylide.[14][15] This is typically the rate-limiting step of the reaction.[15][16]

-

Intramolecular Cyclization & Rearrangement: The aza-ylide, a powerful nucleophile, undergoes a rapid intramolecular cyclization and rearrangement. This process is faster than the competing intermolecular hydrolysis that would lead to the Staudinger reduction products (a primary amine and the separate phosphine oxide).[8][17]

-

Hydrolysis to Final Conjugate: The rearranged intermediate is hydrolyzed by water to yield the final, stable conjugate linked by an amide bond, with the phosphorus atom now existing as a phosphine oxide integrated into the linker structure.[][3] This is a key characteristic of the "non-traceless" Staudinger ligation.[14][18]

PART 3: Experimental Protocols & Field-Proven Insights

A successful bioconjugation experiment requires careful attention to reaction conditions to maximize the yield of the desired product while minimizing side reactions.

Experimental Workflow Diagram

Protocol 1: Modification of a Protein with this compound

-

Rationale: This protocol aims to covalently attach the phosphine handle to the protein. The key is to work in an amine-free buffer at a slightly alkaline pH to favor aminolysis over hydrolysis of the NHS ester.

-

Buffer Exchange: Prepare the protein (e.g., an antibody) in an amine-free buffer such as PBS (Phosphate-Buffered Saline) or Borate buffer at pH 7.2-8.0.[13] Buffers containing primary amines like Tris or glycine are incompatible as they will compete for reaction with the NHS ester.[19] The protein concentration should ideally be 2-10 mg/mL.[19]

-

Reagent Preparation: this compound is moisture-sensitive.[13] Allow the vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[20]

-

Reaction Incubation: Add a 10- to 20-fold molar excess of the phosphine-NHS ester stock solution to the protein solution.[13] The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Purification: Immediately remove the excess, unreacted phosphine reagent and the NHS byproduct using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis against the reaction buffer.[13][19] This step is critical to prevent the unreacted reagent from interfering with subsequent steps.

Protocol 2: Staudinger Ligation of the Phosphine-Modified Protein

-

Rationale: This protocol joins the phosphine-modified protein with its azide-functionalized partner. The reaction is bioorthogonal and can be performed under mild conditions.

-

Reactant Combination: Combine the purified phosphine-modified protein with the azide-containing molecule (e.g., an azide-modified drug or fluorescent probe) in a suitable buffer (PBS, pH 7.4 is standard). A 1.5- to 5-fold molar excess of the azide partner is often used to drive the reaction to completion.

-

Reaction Incubation: Incubate the reaction mixture. The kinetics of the Staudinger ligation are slower than many "click" chemistry reactions.[8] Typical incubation times are 2-4 hours at 37°C or 16-24 hours at room temperature.[13] The optimal time should be determined empirically.

-

Final Purification: Purify the final bioconjugate to remove any unreacted starting materials. Size-exclusion chromatography (SEC) is often the method of choice as it can separate the larger conjugate from the smaller, unreacted azide molecule and unconjugated protein.[13]

Data Presentation: Critical Experimental Parameters

| Parameter | Stage 1 (Amine Modification) | Stage 2 (Staudinger Ligation) | Rationale / Insight |

| pH | 7.2 - 8.5 | 7.0 - 7.5 | Stage 1 requires unprotonated amines for nucleophilic attack. Stage 2 is less pH-sensitive but physiological pH is optimal.[][20] |

| Buffer | Amine-free (PBS, Borate, Bicarbonate) | Non-nucleophilic (PBS, HEPES) | Avoid Tris in Stage 1 as it competes with the protein's amines.[19] |

| Temperature | Room Temp or 4°C | Room Temp or 37°C | Lower temperatures can be used for sensitive proteins in Stage 1, but require longer incubation. Higher temp in Stage 2 accelerates the slower ligation kinetics.[13] |

| Stoichiometry | 10-20x molar excess of NHS ester | 1.5-5x molar excess of azide partner | Excess reagent in both stages helps drive the reactions towards completion.[13] |

| Side Reactions | NHS ester hydrolysis | Air oxidation of phosphine; Aza-ylide hydrolysis (Staudinger Reduction) | Minimize water exposure before reaction for Stage 1. Phosphines can slowly oxidize in air; use fresh solutions. The intramolecular trap minimizes the reduction side reaction.[8][17] |

Conclusion

This compound is a powerful tool for researchers engaged in bioconjugation. It leverages the robust and well-characterized chemistry of NHS esters to install a bioorthogonal phosphine handle onto proteins and other amine-containing biomolecules. The subsequent Staudinger ligation provides a highly selective method for forming a stable covalent bond to an azide-modified partner, even in complex biological milieu. By understanding the two-stage mechanism of action and carefully controlling the experimental parameters for each step, scientists can reliably generate well-defined bioconjugates for a vast array of applications, from targeted therapeutics to advanced molecular probes.[5][21]

References

-

Creative Biolabs. (n.d.). Staudinger Ligation. Retrieved from [Link]

-

Wikipedia. (2023). Bioorthogonal chemistry. Retrieved from [Link]

-

Presolski, S. I., & Finn, M. G. (2021). Bioorthogonal reactions of triarylphosphines and related analogs. Current Opinion in Chemical Biology, 60, 114-123. Available at: [Link]

-

Wikipedia. (2023). Staudinger reaction. Retrieved from [Link]

-

Bednarek, C., Wehl, I., Schepers, U., & Bräse, S. (2020). The Staudinger Ligation. Chemical Reviews, 120(9), 4301–4354. Available at: [Link]

-

CellMosaic. (2023). Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4335–4346. Available at: [Link]

-

McKay, C. S., & Finn, M. G. (2021). Bioorthogonal Reactions of Triarylphosphines and Related Analogues. PubMed. Retrieved from [Link]

-

Raines, R. T., et al. (2006). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 128(26), 8507–8514. Available at: [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. Available at: [Link]

-

ResearchGate. (n.d.). The non-traceless (A) and traceless (B) versions of the Staudinger ligation have been used for in vivo bioorthogonal chemistry reactions. Retrieved from [Link]

-

Fox, J. M., et al. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 1, e272. Available at: [Link]

-

Soellner, M. B., et al. (2007). Staudinger Ligation of Peptides at Non-Glycyl Residues. Journal of the American Chemical Society, 129(29), 8966–8967. Available at: [Link]

-

YouTube. (2022). Staudinger Reactions - Bioothogonal before Click Chemistry. Retrieved from [Link]

-

Raines, R. T., et al. (2007). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 418, 3–15. Available at: [Link]

-

ResearchGate. (n.d.). Proposed reaction mechanism for coordinating phosphines. Retrieved from [Link]

-

Soellner, M. B., et al. (2007). Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation. Organic Letters, 9(21), 4275–4278. Available at: [Link]

-

Raines, R. T., et al. (2006). Reaction mechanism and kinetics of the traceless Staudinger ligation. PubMed. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligand conjugation and phosphorylation using phosite NHS ester. Retrieved from [Link]

-

Grokipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

-

protocols.io. (2022). NHS-ester-protein-labeling. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 1g, Each. Retrieved from [Link]

-

Journal of Organic Chemistry. (2011). Bio-orthogonal Phosphatidylserine Conjugates for Delivery and Imaging Applications. Available at: [Link]

Sources

- 2. grokipedia.com [grokipedia.com]

- 3. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 4. Bio-Orthogonal Conjugation, the Staudinger Reaction, and the 2022 Nobel Prize in Chemistry [biosyn.com]

- 5. chemimpex.com [chemimpex.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 9. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 170278-50-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. scbt.com [scbt.com]

- 12. calpaclab.com [calpaclab.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 15. From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. glenresearch.com [glenresearch.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Succinimidyl 3-(diphenylphosphino)propionate (CAS 170278-50-9): A Versatile Linker for Bioconjugation

This guide provides a comprehensive technical overview of N-Succinimidyl 3-(diphenylphosphino)propionate, a key reagent in modern bioconjugation and drug development. We will delve into its chemical properties, mechanism of action, and practical applications, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

Introduction: The Power of Chemoselective Ligation

In the intricate world of biological research and therapeutic development, the ability to specifically and stably link different molecular entities is paramount. This compound has emerged as a powerful tool, enabling the precise covalent linkage of biomolecules.[1] Its utility lies in its bifunctional nature, possessing an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a diphenylphosphino group that is central to the Staudinger ligation.[1] This dual reactivity allows for a two-step conjugation strategy that is both efficient and highly specific.

The Staudinger ligation is a bioorthogonal reaction, meaning it occurs within a biological system without interfering with native biochemical processes.[2] This is because the reacting moieties, an azide and a phosphine, are abiotic and thus do not have endogenous reaction partners.[3] This chemoselectivity is a significant advantage over other bioconjugation techniques that may suffer from side reactions with cellular components.[4]

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 170278-50-9 |

| Molecular Formula | C₁₉H₁₈NO₄P |

| Molecular Weight | 355.33 g/mol [1][5][6] |

| Appearance | White to off-white powder[1][6] |

| Melting Point | 104 - 108 °C[1] |

| Purity | ≥ 98% (HPLC)[1][6] |

| Synonyms | 3-(Diphenylphosphino)propionic acid N-succinimidyl ester, 1-[3-(Diphenylphosphino)-1-oxopropoxy]-2,5-pyrrolidinedione, 2,5-Dioxo-1-pyrrolidinyl 3-(diphenylphosphino)propanoate[5][7] |

Solubility and Storage:

This compound has limited solubility in aqueous buffers.[8] Therefore, stock solutions should be prepared in anhydrous, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.

Storage recommendations are critical to maintaining the reagent's activity:

-

Solid Form: Store at -20°C, protected from light and moisture.[8][9] The vial should be tightly sealed.[9] Before opening, allow the product to equilibrate to room temperature to prevent moisture condensation.[9]

-

In Solution: It is highly recommended to prepare solutions fresh for each use. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C for up to one month.[9][10]

Mechanism of Action: A Tale of Two Reactions

The utility of this compound stems from its ability to participate in two distinct and sequential chemical reactions: the NHS ester-mediated amidation and the Staudinger ligation.

NHS Ester Reaction with Primary Amines

The N-hydroxysuccinimide ester is a highly reactive group that readily couples with primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of a peptide, to form a stable amide bond.[11] This reaction is typically carried out in a slightly alkaline buffer, with a pH range of 7.2 to 8.5.[11]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, converting the ester back to the carboxylic acid and rendering it inactive for conjugation. The rate of this hydrolysis increases with pH.[5][6]

Table 2: Effect of pH on the Half-life of NHS Esters

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours[8] |

| 8.6 | 4 | 10 minutes[8] |

This data underscores the importance of careful pH control during the conjugation reaction to maximize the yield of the desired amide product.

The Staudinger Ligation: A Bioorthogonal Masterpiece

The Staudinger ligation is a chemical reaction in which an azide and a phosphine react to form a stable amide bond.[2][12] The reaction proceeds through an aza-ylide intermediate, which then rearranges in an aqueous environment to form the final product.[3]

The key advantage of the Staudinger ligation is its bioorthogonality. Neither the azide nor the phosphine group is naturally present in biological systems, ensuring that the reaction is highly specific and does not interfere with cellular processes.[2][3]

Experimental Protocols

The following protocols provide a general framework for using this compound in a two-step bioconjugation workflow. Optimization may be required for specific applications.

Preparation of Reagents

-

This compound Stock Solution: Allow the vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This solution should be used immediately.

-

Protein/Biomolecule Solution: Dissolve the protein or other amine-containing biomolecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5). The concentration should typically be in the range of 1-5 mg/mL.

-

Azide-Containing Molecule: Prepare the azide-containing molecule in a compatible buffer.

Step 1: Labeling of Primary Amines with the Phosphine Moiety

This protocol describes the labeling of a protein with the phosphine group via the NHS ester reaction.

Caption: Workflow for labeling a protein with the phosphine moiety.

-

Reaction Setup: While gently stirring, add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Purification: Remove the excess and hydrolyzed reagent by dialysis or gel filtration using a resin with an appropriate molecular weight cutoff.

Step 2: Staudinger Ligation with an Azide-Containing Molecule

This protocol describes the reaction of the phosphine-labeled protein with an azide-containing molecule.

Caption: Workflow for the Staudinger ligation step.

-

Reaction Setup: Combine the phosphine-labeled protein with the azide-containing molecule in a suitable reaction buffer. A slight molar excess of the azide-containing molecule may be beneficial.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours. Longer incubation times (16-24 hours) may be required for room temperature reactions.[8]

-

Analysis: The final conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or other relevant techniques depending on the nature of the conjugated molecules.

Troubleshooting and Key Considerations

5.1. Low Labeling Efficiency in Step 1 (NHS Ester Reaction)

-

Cause: Hydrolysis of the NHS ester.

-

Solution: Ensure the use of anhydrous DMSO or DMF for the stock solution. Prepare the stock solution immediately before use. Maintain the reaction pH between 7.2 and 8.0 to balance amine reactivity and ester stability.

-

-

Cause: Presence of primary amines in the buffer.

-

Solution: Use buffers free of primary amines, such as phosphate or bicarbonate buffers. Avoid Tris-based buffers.

-

5.2. Low Yield in Step 2 (Staudinger Ligation)

-

Cause: Oxidation of the phosphine.

-

Solution: While triphenylphosphine derivatives are relatively stable, prolonged exposure to air can lead to oxidation. Handle the phosphine-labeled biomolecule promptly. Some studies suggest that the presence of a singlet oxygen quencher can enhance the stability of phosphines.[12]

-

-

Cause: Inefficient reaction kinetics.

-

Solution: Increase the concentration of the reactants or the reaction temperature (up to 37°C).[8] The rate of Staudinger ligation can be influenced by the electronic properties of both the phosphine and the azide.

-

5.3. Side Reactions

A potential side reaction in the Staudinger ligation is the aza-Wittig reaction, which can compete with the desired amide bond formation, particularly with non-glycyl residues.[13] The design of the phosphine reagent, such as the one discussed in this guide, helps to favor the ligation pathway.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool in a wide range of applications:

-

Bioconjugation: This compound is widely used to link biomolecules such as proteins, peptides, and antibodies to other molecules or surfaces.[1]

-

Drug Development: It plays a crucial role in the creation of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells.[1]

-

Biomarker Discovery: The Staudinger ligation can be used to label and identify specific biomolecules in complex biological samples.[2]

Conclusion

This compound is a powerful and versatile reagent that enables the precise and stable conjugation of biomolecules. Its dual reactivity, combined with the bioorthogonality of the Staudinger ligation, provides researchers with a robust tool for a wide array of applications in basic research and therapeutic development. A thorough understanding of its properties, reaction mechanisms, and potential pitfalls is essential for its successful implementation. By following the guidelines and protocols outlined in this guide, researchers can effectively harness the capabilities of this important bioconjugation reagent.

References

-

ChemistryViews. (2023, September 12). Protecting Phosphines from Oxidation in Air. Retrieved from [Link]

- Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). Staudinger Ligation of Peptides at Non-Glycyl Residues. Organic Letters, 3(1), 9–12.

-

Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 1g, Each. Retrieved from [Link]

-

Hermanson, G. T. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification [Video]. YouTube. [Link]

- Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. Biochemical Journal, 173(3), 723–737.

Sources

- 1. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. raineslab.com [raineslab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. neb.com [neb.com]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Guide to NHS Ester Chemistry for Protein and Peptide Labeling

Introduction

In the fields of proteomics, drug development, and diagnostics, the ability to covalently attach specific tags—such as fluorophores, biotin, or therapeutic payloads—to proteins and peptides is a cornerstone of modern research. This process, known as bioconjugation, enables the visualization, tracking, and functional manipulation of biomolecules. Among the myriad of chemical strategies available, reactions targeting primary amines are highly favored due to the prevalence of lysine residues and the N-terminus on the surface of most proteins[1][2]. N-hydroxysuccinimide (NHS) esters stand out as the most widely used class of amine-reactive reagents, prized for their efficiency and ability to form stable amide bonds under physiological conditions[2][3].

This guide provides a comprehensive overview of NHS ester chemistry, moving from the fundamental reaction mechanism to practical, field-tested protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and actionable insights required to achieve successful and reproducible protein and peptide labeling.

The Core Chemistry: Mechanism of NHS Ester Reactions

The labeling reaction is a classic nucleophilic acyl substitution. The unprotonated primary amine group (-NH₂), found on the side chain of lysine residues and the N-terminus of a polypeptide, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester[4]. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable, covalent amide bond[1][4][5].

This seemingly straightforward reaction is governed by a critical competition: the desired reaction with the amine (aminolysis) versus a competing side reaction with water (hydrolysis)[4][5][6]. When an NHS ester hydrolyzes, it becomes incapable of reacting with the target protein, reducing the overall labeling efficiency[6][7]. The success of any NHS ester labeling experiment hinges on optimizing conditions to favor aminolysis over hydrolysis.

Critical Parameters for Successful Labeling

The outcome of an NHS ester conjugation is dictated by several interdependent parameters. Understanding and controlling these factors is essential for achieving the desired degree of labeling while preserving protein function.

| Parameter | Recommended Range | Rationale & Causality |

| pH | 7.2 - 8.5[1][5] | The most critical parameter. A compromise must be struck. Below pH 7, primary amines are protonated (-NH₃⁺) and non-nucleophilic, halting the reaction[7][8][9]. Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, reducing the reagent's half-life from hours to minutes and lowering the yield[4][5][6][7][10]. The optimal range, typically pH 8.3-8.5, maximizes the concentration of reactive, deprotonated amines while keeping hydrolysis manageable[4][8][9][11]. |

| Buffer Choice | Phosphate, Bicarbonate, Borate, HEPES[1][5] | Avoid primary amine-containing buffers. Buffers like Tris and glycine contain primary amines that will compete with the target protein, significantly reducing labeling efficiency[1][8][11][12]. Tris can, however, be used to quench the reaction once labeling is complete[1][5]. |

| Stoichiometry | 5- to 20-fold molar excess of ester | The optimal molar ratio of NHS ester to protein must be determined empirically for each specific protein and desired degree of labeling (DOL)[12][13]. A common starting point is a 10- to 20-fold molar excess[12]. Insufficient ester leads to low DOL, while excessive amounts can cause protein precipitation or functional loss due to over-labeling[12][14]. |

| Protein Concentration | 1 - 10 mg/mL[8] | Higher protein concentrations favor the bimolecular labeling reaction over the competing hydrolysis reaction[8][15]. Concentrations below 2 mg/mL can lead to significantly lower labeling efficiency[12][15][16]. |

| Temperature | 4°C to Room Temperature (20-25°C) | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C[1][8]. Lower temperatures can be used for sensitive proteins to maintain their stability, though this may require longer incubation times or a higher reagent concentration to achieve the same DOL[17]. |

| Reagent Purity & Handling | Anhydrous Solvent (DMSO, DMF) | NHS esters are moisture-sensitive[12][18][19]. They should be stored desiccated at -20°C and warmed to room temperature before opening to prevent condensation[12][18][19]. Stock solutions should be prepared fresh in a high-quality, anhydrous organic solvent like DMSO or DMF and used immediately[8][15]. Amine-free DMF is preferred as old DMF can degrade to dimethylamine, which will react with the ester[8][9]. |

A Practical Guide: Step-by-Step Labeling Protocol

This section outlines a robust, general protocol for labeling a protein with an NHS ester.

Step 1: Reagent Preparation & Protein Buffer Exchange

-

Prepare the Protein: The protein solution must be in an amine-free buffer at the optimal pH. If the protein is in an incompatible buffer (e.g., Tris), a buffer exchange must be performed. This is commonly done using dialysis or a desalting column (e.g., G-25) equilibrated with a suitable reaction buffer, such as 0.1 M sodium bicarbonate, pH 8.3[15] or phosphate-buffered saline (PBS), pH 7.4 (note: reactions in PBS are slower but can be gentler on sensitive proteins)[13]. Adjust the protein concentration to 2-10 mg/mL[8][16].

-

Prepare the NHS Ester Stock Solution: Allow the vial of lyophilized NHS ester to equilibrate to room temperature before opening[18][19]. Prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) by dissolving the ester in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[15][20][21]. This stock solution should be prepared immediately before use[15].

Step 2: The Labeling Reaction

-

Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess. For example, a 10- to 20-fold molar excess is a common starting point for antibody labeling[3][12].

-

Combine Reagents: While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution in a dropwise fashion[15].

-

Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye[1][8][16][20].

Step 3: Quenching the Reaction (Optional but Recommended)

-

To stop the reaction and consume any remaining reactive NHS ester, add an amine-containing buffer such as Tris or glycine to a final concentration of 50-100 mM[1][16]. Incubate for an additional 15-30 minutes at room temperature[16][17].

Step 4: Purification of the Labeled Conjugate

It is crucial to remove unreacted NHS ester and the NHS byproduct from the labeled protein.

-

Size-Exclusion Chromatography / Desalting: This is the most common and effective method[8][22]. Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) that has been equilibrated with the desired final storage buffer (e.g., PBS). The larger protein conjugate will elute first, while the smaller, unreacted dye and byproducts are retained and elute later[13][20].

-

Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities[17]. Dialyze the sample against the storage buffer with several buffer changes over 24-48 hours.

Characterization of the Final Conjugate

Determining the Degree of Labeling (DOL)

The DOL is the average number of label molecules conjugated to each protein molecule[15][23]. For labels with a distinct absorbance spectrum (like fluorescent dyes), this can be calculated spectrophotometrically using the Beer-Lambert law[23][24].

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λₘₐₓ) of the label[23].

-

Correct the A₂₈₀ reading for the label's absorbance at that wavelength.

-

Calculate the molar concentrations of the protein and the label using their respective molar extinction coefficients (ε).

-

The DOL is the ratio of the molar concentration of the label to the molar concentration of the protein[23].

Formula for DOL: DOL = (A_max_label × ε_protein) / ((A_280_protein - (A_max_label × CF)) × ε_label) Where CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye)[16].

Assessing Protein Integrity and Function

It is vital to confirm that the labeling process has not compromised the protein's structure or function. This can be assessed using:

-

SDS-PAGE: To check for protein integrity and aggregation.

-

Functional Assays: Such as ELISA for antibodies or enzyme activity assays, to confirm that biological activity is retained.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Solution(s) |

| Low or No Labeling | 1. Inactive (hydrolyzed) NHS ester[12]. 2. Presence of competing amines (e.g., Tris buffer)[12][14]. 3. Incorrect pH (too low)[8]. 4. Insufficient molar excess of ester[12][14]. | 1. Use fresh, properly stored NHS ester. Test reagent activity if in doubt[19][25]. 2. Perform buffer exchange into an amine-free buffer (PBS, Bicarbonate)[12]. 3. Ensure reaction buffer pH is between 7.2 and 8.5[1]. 4. Increase the molar ratio of NHS ester to protein; optimize empirically[12]. |

| Protein Precipitation | 1. Over-labeling, which alters the protein's pI and solubility[14]. 2. High concentration of organic solvent (DMSO/DMF) from the ester stock. 3. Protein is inherently unstable under the reaction conditions. | 1. Reduce the molar excess of the NHS ester[14]. 2. Keep the volume of the organic solvent to <10% of the total reaction volume. 3. Perform the reaction at a lower temperature (4°C)[17]. |

| Loss of Protein Activity | 1. Labeling of a lysine residue critical for the protein's active site or binding interface[2]. 2. Denaturation due to pH, temperature, or organic solvent. | 1. Reduce the molar excess of the NHS ester to achieve a lower DOL. 2. Consider alternative, site-specific labeling chemistries if a specific lysine is the issue[22]. 3. Optimize reaction conditions (lower temperature, less solvent). |

The NHS Ester Toolkit: A Survey of Reagent Types

The versatility of NHS ester chemistry is enhanced by the wide array of commercially available reagents. A key distinction is between standard NHS esters and their water-soluble counterparts, Sulfo-NHS esters[25].

-

Standard NHS Esters: These are hydrophobic and must be dissolved in an organic solvent before being added to the aqueous reaction mixture[5][25]. They are cell-membrane permeable.

-

Sulfo-NHS Esters: The addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide ring renders these esters water-soluble and membrane-impermeable[19][25]. This makes them ideal for labeling cell surface proteins without disrupting the cell membrane[19].

Beyond solubility, NHS esters are available with a vast range of functional moieties, including:

-

Fluorescent Dyes: For imaging and flow cytometry (e.g., FITC, rhodamine, cyanine dyes).

-

Biotin: For affinity purification and detection via streptavidin conjugates[22].

-

Crosslinkers: Homobifunctional (NHS-spacer-NHS) or heterobifunctional (e.g., NHS-spacer-maleimide) reagents for studying protein-protein interactions[5][26].

-

Click Chemistry Handles: Such as alkynes or azides, for subsequent two-step labeling procedures[8].

Conclusion

NHS ester chemistry provides a powerful, versatile, and accessible method for the covalent labeling of proteins and peptides. Its success relies on a firm understanding of the underlying reaction mechanism and the careful control of key experimental parameters, particularly pH and buffer composition. By following the principles and protocols outlined in this guide—from reagent preparation and reaction optimization to purification and characterization—researchers can confidently generate high-quality bioconjugates to advance their scientific objectives.

References

-

Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

-

Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Zhao, Y., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science, 99, e107. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Jensen, L. (2022). NHS-ester-protein-labeling. protocols.io. Retrieved from [Link]

-

Zimmer, M., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of Visualized Experiments, (149), 59955. Retrieved from [Link]

-

Dharmaraj, N., et al. (2014). Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. ResearchGate. Retrieved from [Link]

-

Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

-

Fisher Scientific. (n.d.). NHS and Sulfo-NHS. Retrieved from [Link]

-

Schmidt, C., et al. (2013). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. In: Link, A. (eds) Chemical Cross-Linking. Methods in Molecular Biology, vol 1007. Humana Press, Totowa, NJ. Retrieved from [Link]

-

Urra, L. A., et al. (2022). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. STAR Protocols, 3(4), 101824. Retrieved from [Link]

-

Bich, C., et al. (2009). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 81(23), 9849–9856. Retrieved from [Link]

-

Semantic Scholar. (2025). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Retrieved from [Link]

-

G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

Sources

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 15. biotium.com [biotium.com]

- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 17. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. info.gbiosciences.com [info.gbiosciences.com]

- 20. NHS ester protocol for labeling proteins [abberior.rocks]

- 21. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. NHS-ester-protein-labeling [protocols.io]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]

The Chemist's Compass: A Technical Guide to Phosphine-Based Bioconjugation

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount. Among the powerful tools in the chemical biologist's arsenal, phosphine-based ligation, particularly the Staudinger ligation, offers a unique and robust method for forging stable amide bonds in complex biological environments. This guide provides an in-depth exploration of the core principles, practical considerations, and proven methodologies for leveraging phosphine compounds in the precise modification of proteins, glycans, and nucleic acids.

The Underpinnings of a Bioorthogonal Marvel: The Staudinger Ligation

At its heart, the Staudinger ligation is a bioorthogonal reaction, meaning it proceeds within a living system without interfering with native biochemical processes.[1][2] This remarkable specificity stems from the mutual reactivity of two functional groups—an azide and a phosphine—that are abiotic and therefore invisible to the cell's machinery.[1][2]

The journey of this reaction began with Hermann Staudinger's discovery in 1919 of the reaction between an azide and a phosphine to form an iminophosphorane.[3] It wasn't until the dawn of the 21st century that this chemistry was ingeniously adapted for bioconjugation. The classic Staudinger reaction reduces an azide to a primary amine. The key innovation for bioconjugation was the design of phosphine reagents containing an electrophilic trap, typically an ester, positioned to intercept the intermediate iminophosphorane.[1]

The Non-Traceless Pathway: A Covalent Handshake

In the archetypal Staudinger ligation, a triarylphosphine bearing an ortho-ester group is employed. The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The phosphine initiates a nucleophilic attack on the terminal nitrogen of the azide.

-

Iminophosphorane Formation: This attack leads to the formation of an aza-ylide intermediate, which rapidly rearranges to a more stable iminophosphorane with the expulsion of dinitrogen gas.[][5]

-

Intramolecular Acyl Transfer: The strategically placed ester group on the phosphine acts as an electrophilic trap, capturing the nucleophilic iminophosphorane in an intramolecular reaction.[5]

-

Hydrolysis and Amide Bond Formation: The resulting cyclic intermediate is hydrolyzed in the aqueous environment to yield a stable amide bond between the two molecules, leaving behind a phosphine oxide byproduct attached to the newly formed linker.[]

The "Traceless" Staudinger Ligation: Leaving No Scar

A significant evolution of this methodology is the "traceless" Staudinger ligation. This elegant variation results in the formation of a native amide bond, with the phosphine oxide byproduct being completely excised from the final conjugate.[2] This is achieved by employing phosphinothioesters or phosphinoalcohols.

The mechanism of the traceless Staudinger ligation, particularly with a phosphinothioester, involves an S-to-N acyl transfer within the iminophosphorane intermediate to form an amidophosphonium salt. Subsequent hydrolysis of this salt yields the desired amide bond and the phosphine oxide, which diffuses away.[6] This "traceless" nature is highly desirable for applications where the presence of a bulky phosphine oxide might interfere with the biological function or structure of the modified biomolecule.[2]

The Phosphine Reagent: The Lynchpin of the Reaction

The choice of phosphine reagent is critical and dictates the kinetics, yield, and even the nature of the final product. While simple triphenylphosphine can effect the Staudinger reduction, for ligation, more sophisticated designs are necessary.

| Phosphine Reagent Type | Key Features | Second-Order Rate Constant (k₂) | Typical Yields | Causality and Field-Proven Insights |

| Ortho-ester Substituted Triarylphosphines | The original design for Staudinger ligation. Forms a non-traceless conjugate. | ~2.3 x 10⁻³ M⁻¹s⁻¹[7] | Moderate to High | The ortho-ester is crucial for the intramolecular trapping of the aza-ylide. While effective, the resulting phosphine oxide in the final product can be a drawback due to its bulk and hydrophobicity.[8] |

| Phosphinothiols (e.g., (Diphenylphosphino)methanethiol) | Enables traceless Staudinger ligation. | ~7.7 x 10⁻³ M⁻¹s⁻¹[6] | High (up to 95%)[6] | The thioester linkage facilitates the S→N acyl transfer, leading to a "traceless" product. This reagent is highly efficacious for peptide ligation.[6] |

| Phosphinoalcohols | An alternative for traceless ligation. | Lower than phosphinothiols[6] | Variable | Can also mediate traceless ligation, but often with slower kinetics and reduced chemoselectivity compared to their phosphinothiol counterparts.[6] |

| Water-Soluble Phosphines | Incorporate polar groups (e.g., dimethylamino) for enhanced aqueous solubility. | Variable | Good | Essential for biological applications in aqueous buffers, minimizing the need for organic co-solvents that can denature proteins. |

| Perfluoroaryl Azide-Reactive Phosphines | Used in combination with electron-deficient perfluoroaryl azides. | Up to 18 M⁻¹s⁻¹[9] | High | This pairing dramatically accelerates the reaction rate, making it one of the fastest Staudinger-type reactions.[9] |

In the Trenches: A Practical Guide to Phosphine-Based Bioconjugation

The successful application of the Staudinger ligation requires careful attention to experimental detail. Here, we provide a generalized protocol for the fluorescent labeling of a protein containing a site-specifically incorporated azide.

Materials and Reagents

-

Azide-modified protein (e.g., produced by unnatural amino acid incorporation) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Phosphine-functionalized fluorescent dye (e.g., phosphino-Cy5).

-

Degassed buffers to minimize phosphine oxidation.

-

Purification system (e.g., HPLC, size-exclusion chromatography).

-

Analytical instruments (e.g., mass spectrometer, fluorescence spectrophotometer).

Step-by-Step Experimental Protocol

-

Reagent Preparation:

-

Dissolve the phosphine-dye conjugate in a minimal amount of an organic solvent (e.g., DMSO or DMF) before diluting into the aqueous reaction buffer. This prevents precipitation of the often hydrophobic phosphine reagent.

-

Ensure all buffers are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) to prevent the oxidation of the phosphine, a common side reaction that deactivates the reagent.[7]

-

-

Ligation Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein (final concentration, e.g., 10-50 µM) with a 10- to 50-fold molar excess of the phosphine-dye conjugate. The excess phosphine drives the reaction to completion.

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the specific phosphine reagent and the desired level of conjugation.

-

-

Purification of the Conjugate:

-

Remove the unreacted phosphine-dye and any byproducts using a suitable purification method.

-

For proteins, size-exclusion chromatography or dialysis are effective for removing small molecule reagents.

-

Reverse-phase HPLC can be used for more rigorous purification of peptides and small proteins, providing separation of the labeled and unlabeled species.[3]

-

-

Characterization of the Conjugate:

-

Mass Spectrometry: Confirm the successful conjugation and determine the stoichiometry of labeling by analyzing the mass of the purified protein. A mass shift corresponding to the addition of the phosphine-dye conjugate should be observed. MALDI-TOF or ESI-MS are commonly used techniques.[3][10]

-

UV-Vis and Fluorescence Spectroscopy: Quantify the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye at its specific excitation wavelength. The ratio of these absorbances can be used to calculate the dye-to-protein ratio. Confirm the functionality of the attached fluorophore by measuring its fluorescence emission spectrum.

-

Troubleshooting and Causality

-

Low Yield:

-

Cause: Phosphine oxidation.

-

Solution: Use freshly prepared, degassed buffers and handle phosphine reagents under an inert atmosphere where possible. Borane protection of some phosphine reagents can also mitigate oxidation.

-

Cause: Aza-ylide hydrolysis.

-

Solution: This occurs when the intramolecular acyl transfer is slow, leading to the Staudinger reduction product (an amine) instead of the ligated product. Consider a more reactive phosphine or optimizing reaction conditions (e.g., pH, temperature).

-

-

Non-specific Labeling:

-

Cause: While rare, some phosphines might exhibit off-target reactivity.

-

Solution: Ensure the purity of your azide-modified biomolecule. Perform control reactions with a biomolecule lacking the azide group to assess non-specific binding of the phosphine reagent.

-

Applications in Biological Discovery

The Staudinger ligation has been instrumental in a wide array of applications, from the labeling of cell surface glycans to the synthesis of entire proteins.[3][8] This methodology allows for the site-specific introduction of a diverse range of functionalities, including:

-

Fluorescent Dyes: For imaging the localization and trafficking of biomolecules within living cells.[11][12]

-

Biotin Tags: For the affinity purification and identification of binding partners.

-

Radiolabels: For in vivo imaging applications such as positron emission tomography (PET).[13]

-

Drug Molecules: For the creation of antibody-drug conjugates (ADCs) that target therapeutic agents to specific cells.

While the relatively slow kinetics of the standard Staudinger ligation can be a limitation, the development of faster reacting pairs, such as perfluoroaryl azides and specialized phosphines, is expanding its utility for in vivo applications where rapid labeling is crucial.[9][14]

Conclusion: A Versatile Tool for the Modern Biologist

Phosphine-based bioconjugation, particularly the Staudinger ligation, represents a cornerstone of bioorthogonal chemistry. Its ability to form stable amide bonds with high selectivity in aqueous environments has empowered researchers to probe and manipulate biological systems with unprecedented precision. By understanding the fundamental principles of the reaction mechanism, carefully selecting the appropriate phosphine reagent, and adhering to rigorous experimental protocols, scientists can confidently employ this powerful technique to advance our understanding of biology and to engineer novel therapeutic and diagnostic agents.

References

-

ResearchGate. (2025, August 6). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Retrieved from [Link]

-

Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Site-specific protein immobilization by Staudinger ligation. Journal of the American Chemical Society, 128(27), 8820–8821. Retrieved from [Link]

-

Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical Communications, 46(1), 97–99. Retrieved from [Link]

-

Nilsson, B. L., Hondal, R. J., Soellner, M. B., & Raines, R. T. (2003). Protein engineering with the traceless Staudinger ligation. Methods in Enzymology, 362, 88-118. Retrieved from [Link]

-

Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2006). Reaction mechanism and kinetics of the traceless Staudinger ligation. Journal of the American Chemical Society, 128(27), 8820–8821. Retrieved from [Link]

-

Poulou, E., & Hackenberger, C. P. R. (2023). Staudinger Ligation and Reactions – From Bioorthogonal Labeling to Next-Generation Biopharmaceuticals. Israel Journal of Chemistry, 63(1-2), e202200057. Retrieved from [Link]

-

Lemieux, G. A., Deiters, A., & Schultz, P. G. (2003). A fluorogenic dye activated by the Staudinger ligation. Journal of the American Chemical Society, 125(48), 14702–14703. Retrieved from [Link]

-

Debets, M. F., van Berkel, S. S., Dommerholt, J., Dirks, A. J., Rutjes, F. P., & van Delft, F. L. (2011). Bioconjugation with strained alkynes and azides. Accounts of Chemical Research, 44(9), 805–815. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

-

Wang, C. C., Seo, T. S., & Ju, J. (2003). Site-specific fluorescent labeling of DNA using Staudinger ligation. Bioconjugate Chemistry, 14(4), 897–901. Retrieved from [Link]

-

Saxon, E., & Bertozzi, C. R. (2000). A “traceless” Staudinger ligation for the chemoselective synthesis of amide bonds. Organic Letters, 2(14), 2129–2132. Retrieved from [Link]

-

Bednarek, C., Wehl, I., Jung, N., Schepers, U., & Bräse, S. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4301–4354. Retrieved from [Link]

-

Rossin, R., van den Bosch, S. M., ten Hoeve, W., & Robillard, M. S. (2017). Recent progress using the Staudinger ligation for radiolabeling applications. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 39–48. Retrieved from [Link]

-

Supporting Information for Programmable Cell Adhesion Encoded by DNA Hybridization. (n.d.). Retrieved from [Link]

-

Chakraborty, A., & Eberwine, J. H. (2010). Azide-specific labeling of biomolecules by Staudinger-Bertozzi ligation phosphine derivatives of fluorescent probes suitable for. Methods in Enzymology, 472, 41–57. Retrieved from [Link]

-

Kilisch, M., Götzke, H., & Frey, S. (2022). Fluorescent labeling strategies for molecular bioimaging. Frontiers in Chemistry, 10, 965995. Retrieved from [Link]

-

Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2004). General method for site-specific protein immobilization by Staudinger ligation. Langmuir, 20(26), 11628–11631. Retrieved from [Link]

Sources

- 1. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Site-specific protein immobilization by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. raineslab.com [raineslab.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]

N-Succinimidyl 3-(diphenylphosphino)propionate for beginners in drug delivery research

An In-Depth Technical Guide to N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) for Drug Delivery Research

Authored by a Senior Application Scientist

Welcome to a comprehensive exploration of N-Succinimidyl 3-(2-pyridyldithio)propionate, universally known in the scientific community as SPDP. This guide is designed for researchers, scientists, and drug development professionals who are new to using this crosslinker. We will move beyond simple protocols to uncover the underlying chemistry and strategic considerations that empower successful bioconjugation in the context of drug delivery. Our focus will be on not just the 'how,' but the critical 'why' behind each step, ensuring your experimental design is robust, logical, and self-validating.

The SPDP Crosslinker: A Molecular Bridge for Targeted Therapeutics

In the sophisticated architecture of modern drug delivery systems, particularly antibody-drug conjugates (ADCs), the linker is a component of paramount importance. It must be stable enough to keep a therapeutic payload tethered to its targeting vehicle during circulation but labile enough to release it upon reaching the target site.[1][] SPDP is a classic and widely utilized heterobifunctional crosslinker that masterfully addresses this challenge.[3][4]

At its core, SPDP is a molecule with two different reactive ends, connected by a spacer arm.[5][]

-

An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary amines (-NH₂), such as the side chains of lysine residues found abundantly on the surface of proteins like antibodies.[3][7]

-

A 2-pyridyldithiol group : This group specifically reacts with sulfhydryl (thiol, -SH) groups, such as those from cysteine residues, to form a disulfide bond.[3][8]

The genius of the SPDP linker lies in the disulfide bond it forms. This bond is relatively stable in the bloodstream but can be readily cleaved in the reducing environment inside a target cell, where concentrations of glutathione are significantly higher.[8][9] This intracellular cleavage is the trigger for payload release, making SPDP an excellent choice for creating stimuli-responsive drug delivery systems.

Core Properties of SPDP

A clear understanding of a reagent's physical and chemical properties is the foundation of any successful experiment.

| Property | Value | Source |

| Full Chemical Name | N-Succinimidyl 3-(2-pyridyldithio)propionate | [3][4] |

| CAS Number | 68181-17-9 | [10] |

| Molecular Formula | C₁₂H₁₂N₂O₄S₂ | [3][10] |

| Molecular Weight | 312.36 g/mol | [4][10] |

| Spacer Arm Length | 6.8 Å | [10] |

| Reactivity Group 1 | N-hydroxysuccinimide (NHS) Ester | [3] |

| Reactivity Group 2 | 2-Pyridyldithiol | [3] |

| Target Functional Groups | Primary Amines (-NH₂) and Sulfhydryls (-SH) | [11] |

| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | [][11] |

| Storage | -20°C, protected from moisture | [5][10] |

The Mechanism of Action: A Three-Step Chemical Symphony

The elegance of SPDP lies in its predictable, sequential reactivity. The entire process can be visualized as a three-step journey: Amine coupling, thiol reaction, and finally, cleavage.

Step 1: Amine Modification via the NHS Ester

The first step is the reaction of the NHS ester with a primary amine on your molecule of interest (e.g., an antibody). This forms a stable, covalent amide bond.

-

The Chemistry: The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct.[5]

-

Causality Behind Experimental Choices: This reaction is performed in amine-free buffers (e.g., phosphate-buffered saline, PBS) at a pH of 7.2 to 8.0.[7][10]

-

Why pH 7.2-8.0? This pH range strikes a crucial balance. It is slightly basic, which deprotonates the primary amine, making it a better nucleophile and accelerating the reaction.[5]

-

Why not higher pH? At pH levels above 8.5-9.0, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water instead of the amine. This "wastes" the reagent and reduces modification efficiency. The half-life of an NHS ester can drop to less than 10 minutes at pH 9.[5][8]

-

Step 2: Sulfhydryl Reaction and In-Process Validation

Once the first molecule is "activated" with SPDP and purified of excess reagent, it is ready to react with a thiol-containing molecule (e.g., a cytotoxic drug).

-

The Chemistry: This is a thiol-disulfide exchange reaction. The thiol on the payload molecule attacks the disulfide bond of the SPDP linker. This forms a new, stable disulfide bond connecting the two molecules and releases a byproduct, pyridine-2-thione .[3][5]

-

A Self-Validating System: The release of pyridine-2-thione is a cornerstone of SPDP chemistry because it provides a real-time method for monitoring the reaction and quantifying the degree of modification. Pyridine-2-thione has a strong absorbance at 343 nm (molar extinction coefficient ε = 8,080 M⁻¹cm⁻¹).[5][12][13] By measuring the change in absorbance at this wavelength after adding a reducing agent like DTT, you can precisely calculate how many SPDP molecules have been attached to your protein. This built-in analytical checkpoint is invaluable for ensuring consistency and success.

Step 3: Reductive Cleavage and Payload Release

The final, crucial step occurs after the drug conjugate has reached its target. The disulfide bond formed in Step 2 is cleaved, releasing the payload.

-